molecular formula C8H7N3O2S B13182877 2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid

2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13182877
M. Wt: 209.23 g/mol
InChI Key: JRZLDQSLSVWRMD-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . This multicomponent protocol offers excellent yields and efficient recovery of the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are often applied to scale up the synthesis of heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of imidazole and thiazole rings, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c1-11-3-2-9-6(11)7-10-4-5(14-7)8(12)13/h2-4H,1H3,(H,12,13)

InChI Key

JRZLDQSLSVWRMD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NC=C(S2)C(=O)O

Origin of Product

United States

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